molecular formula C11H17N3O B13875349 3-Methoxy-4-(piperazin-1-yl)aniline

3-Methoxy-4-(piperazin-1-yl)aniline

Cat. No.: B13875349
M. Wt: 207.27 g/mol
InChI Key: FKWGHBMJVNCRQB-UHFFFAOYSA-N
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Description

3-Methoxy-4-(piperazin-1-yl)aniline (CAS: 579-74-8) is an aromatic amine featuring a methoxy group at the 3-position and a piperazine ring at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, such as STK33 inhibitors (e.g., compound 1 in ) . The piperazine moiety enhances solubility and bioavailability, while the methoxy group influences electronic properties and binding interactions.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-methoxy-4-piperazin-1-ylaniline

InChI

InChI=1S/C11H17N3O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3

InChI Key

FKWGHBMJVNCRQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(piperazin-1-yl)aniline typically involves the reaction of 3-methoxyaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-4-(piperazin-1-yl)aniline may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(piperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines and piperazines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methoxy-4-(piperazin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS: 5521-39-1)
  • Structure : Methoxy at 2-position; 4-methylpiperazine at 4-position.
  • Molecular Weight : 221.28 g/mol (C₁₂H₁₉N₃O).
  • This compound shows a structural similarity score of 0.87 to the target molecule .
  • Applications : Used in antipsychotic drug research due to its dopamine receptor affinity .
4-(4-Methylpiperazin-1-yl)aniline (CAS: 16153-81-4)
  • Structure: No methoxy group; 4-methylpiperazine at 4-position.
  • Molecular Weight : 191.27 g/mol (C₁₁H₁₇N₃).
  • Key Differences : Absence of methoxy reduces electron-donating effects, impacting reactivity in coupling reactions. Synthesized via nucleophilic substitution with yields >95% .

Piperazine Ring Modifications

3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 1254058-34-8)
  • Structure : Piperazine fused to a piperidine ring.
  • Molecular Weight : 304.43 g/mol (C₁₇H₂₈N₄O).
  • Key Differences : The piperidine extension increases molecular bulk, enhancing lipophilicity (logP ≈ 2.1) and blood-brain barrier penetration .
  • Applications : Investigated in CNS-targeting therapies .
4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline (CAS: 835633-78-8)
  • Structure : Isopropyl substituent on piperazine.
  • Molecular Weight : 263.36 g/mol (C₁₄H₂₃N₃O).
  • Key Differences : The isopropyl group improves metabolic stability but may reduce solubility. Structural similarity score: 0.82 .

Functional Group Additions

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline (Compound 9f)
  • Structure : Nitro and sulfonyl groups; pyridinylmethyl side chain.
  • Molecular Weight : 454.1 g/mol (C₂₂H₂₃N₅O₃S).
  • Key Differences : The nitro group enhances electrophilicity, enabling cross-coupling reactions. Exhibits >98% purity via LCMS but lower synthetic yields (e.g., 34.1 mg, 8% for 9g) .
  • Applications : Explored in anticancer drug discovery .
4-(4-Methylpiperazin-1-ylmethyl)-3-trifluoromethylaniline (CAS: 694499-26-8)
  • Structure : Trifluoromethyl and piperazinylmethyl groups.
  • Molecular Weight : 273.30 g/mol (C₁₃H₁₈F₃N₃).
  • Key Differences : The trifluoromethyl group increases hydrophobicity and bioavailability. Synthesized via reductive amination with >90% efficiency .

Hybrid Structures

N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
  • Structure : Pyrazolo-pyrimidine core linked to the target aniline.
  • Molecular Weight : 446.50 g/mol (C₂₄H₂₆N₆O₂).
  • Key Differences : The heterocyclic core enables ATP-competitive kinase inhibition. Synthesized via microwave-assisted coupling (43% yield) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Synthetic Yield/Purity Biological Activity
3-Methoxy-4-(piperazin-1-yl)aniline 205.26 3-OCH₃, 4-piperazine N/A Kinase intermediate
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline 221.28 2-OCH₃, 4-methylpiperazine >95% Dopamine receptor ligand
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline 304.43 3-OCH₃, piperidine-piperazine N/A CNS drug candidate
2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline 454.1 Nitro, sulfonyl, pyridinylmethyl 8–98% Anticancer research
4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline 263.36 4-isopropylpiperazine N/A Metabolic stability

Key Findings and Implications

  • Substituent Position : The 3-methoxy group in the target compound optimizes steric and electronic interactions for kinase inhibition, whereas 2-methoxy analogs favor neurotransmitter targeting.
  • Piperazine Modifications : Methyl or isopropyl groups on piperazine enhance lipophilicity but may require formulation adjustments for solubility.
  • Functional Additions : Nitro and sulfonyl groups expand reactivity for diverse therapeutic applications but complicate synthesis.

Biological Activity

3-Methoxy-4-(piperazin-1-yl)aniline, also known as 3-methoxy-4-(4-methylpiperazin-1-yl)aniline, is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C12_{12}H19_{19}N3_{3}O
Molar Mass 221.3 g/mol
CAS Number 156428-85-2
Density 1.111 g/cm³ (predicted)
Boiling Point 394.9 °C (predicted)
pKa 8.21 (predicted)

3-Methoxy-4-(piperazin-1-yl)aniline features a piperazine ring that contributes to its biological activity, particularly in modulating various receptor interactions and exhibiting potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with piperazine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit the growth of various bacterial strains and fungi. The introduction of methoxy and piperazine groups enhances the lipophilicity and solubility of these compounds, which is crucial for their bioavailability.

Antiparasitic Activity

In a study focused on antimalarial agents, compounds similar to 3-methoxy-4-(piperazin-1-yl)aniline were evaluated for their efficacy against Plasmodium species. The structure–activity relationship analysis revealed that modifications in the piperazine substituents significantly influenced the antiparasitic activity, with certain analogs displaying low nanomolar EC50_{50} values against Plasmodium falciparum .

Case Studies

  • Antimalarial Efficacy : A derivative with a similar structure demonstrated an EC50_{50} value of 4.5 nM against P. falciparum, indicating potent antimalarial properties . The study emphasized the importance of optimizing the piperazine substituent for enhanced bioactivity.
  • Cancer Research : The compound's potential as a cancer therapeutic was explored through its interaction with Mcl-1, an anti-apoptotic protein. Inhibitors targeting Mcl-1 are being developed for cancer therapy, showcasing the relevance of piperazine-containing compounds in oncology .

Structure-Activity Relationships (SAR)

The effectiveness of 3-methoxy-4-(piperazin-1-yl)aniline can be attributed to its structural components:

  • Piperazine Ring : Enhances solubility and facilitates interaction with biological targets.
  • Methoxy Group : Improves lipophilicity and may influence receptor binding affinity.

Table 1 summarizes various analogs and their corresponding biological activities:

Compound NameActivity TypeEC50_{50} (nM)
N-Phenylpiperazinyl-4(1H)-quinoloneAntimalarial4.5
Benzyl-substituted analogueAntimalarial120
Methoxy-substituted analogueAnticancerVaries

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